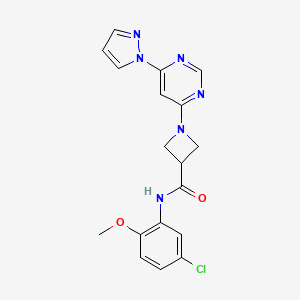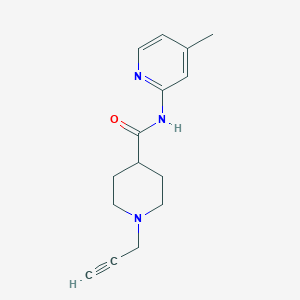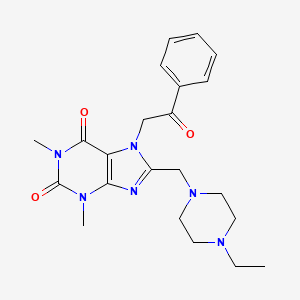
1-Ethyl-2-(4-methoxy-benzyl)-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Zeolite-like Metal–Organic Frameworks
Research conducted by Tang et al. (2017) explored the synthesis of zeolite-like metal–organic frameworks using a dual-ligand strategy, including derivatives of benzimidazole. The synthesized frameworks exhibited high chemical stability and CO2 uptake capacity, indicating their potential for environmental applications such as gas storage and separation Tang et al., 2017.
Antimicrobial and Antifungal Agents
El-Meguid (2014) focused on constructing new compounds containing benzimidazole moieties incorporated into different amino acids and analogues to evaluate their antimicrobial activities. These compounds showed significant effectiveness against various bacteria and fungi, suggesting their potential as novel antimicrobial and antifungal agents El-Meguid, 2014.
Light Harvesting and Non-linear Optical Material
A study by Kumar et al. (2020) introduced a new azoimidazole compound with promising applications in light-harvesting efficiency for dye-sensitized solar cells (DSSC) and as a non-linear optically active material. This research underscores the role of benzimidazole derivatives in advancing renewable energy technologies and materials science Kumar et al., 2020.
Antineoplastic and Antifilarial Agents
Ram et al. (1992) synthesized a series of benzimidazole-carbamates demonstrating significant growth inhibition in cancer cells and antifilarial activity against various parasites. These findings highlight the potential of benzimidazole derivatives in developing new treatments for cancer and parasitic infections Ram et al., 1992.
Ethylene Oligomerization
Liu et al. (2011) synthesized a series of benzimidazol-ethoxyquinoline nickel dihalides, which, when activated, showed high activities towards ethylene oligomerization. This suggests their utility in the chemical industry for producing ethylene oligomers, which are key intermediates in the manufacture of various industrial chemicals Liu et al., 2011.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes, respectively.
Mode of Action
Similar compounds have been found to inhibit er stress and apoptosis, as well as the nf-kb inflammatory pathway . This suggests that 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole may interact with its targets in a way that modulates these cellular processes.
Result of Action
Similar compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties . This suggests that 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole may have similar effects.
Eigenschaften
IUPAC Name |
1-ethyl-2-[(4-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUUMIAJLDDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)



![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)
